molecular formula C13H18F2N2O2 B2720468 Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate CAS No. 2288032-88-0

Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate

Cat. No.: B2720468
CAS No.: 2288032-88-0
M. Wt: 272.296
InChI Key: AYBHPUBTNXLHCF-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl ester group, a cyanomethylidene moiety, and a difluoroazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide to form tert-butyl esters . Another approach includes the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . These methods ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer efficient, versatile, and sustainable synthesis processes compared to traditional batch methods . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl esters include strong acids for deprotection (e.g., aqueous phosphoric acid), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., LiAlH4) . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate involves its interaction with molecular targets through nucleophilic addition and elimination reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability . The cyanomethylidene moiety can participate in various chemical transformations, contributing to the compound’s versatility .

Properties

IUPAC Name

tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2/c1-12(2,3)19-11(18)17-8-5-10(4-7-16)13(14,15)6-9-17/h4H,5-6,8-9H2,1-3H3/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBHPUBTNXLHCF-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC#N)C(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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